molecular formula C10H10O3 B13435091 5-(2-Hydroxyethyl)-3(2H)-benzofuranone

5-(2-Hydroxyethyl)-3(2H)-benzofuranone

Cat. No.: B13435091
M. Wt: 178.18 g/mol
InChI Key: XGFPFNZOPHINPN-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-3(2H)-benzofuranone is an organic compound that belongs to the benzofuranone family. This compound is characterized by a benzofuranone core structure with a hydroxyethyl group attached to it. Benzofuranones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-3(2H)-benzofuranone typically involves the reaction of benzofuranone with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of the hydroxyethyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-3(2H)-benzofuranone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The benzofuranone core can be reduced to form a dihydrobenzofuranone derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 5-(2-carboxyethyl)-3(2H)-benzofuranone.

    Reduction: Formation of 5-(2-hydroxyethyl)-dihydrobenzofuranone.

    Substitution: Formation of 5-(2-haloethyl)-3(2H)-benzofuranone derivatives.

Scientific Research Applications

5-(2-Hydroxyethyl)-3(2H)-benzofuranone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-3(2H)-benzofuranone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzofuranone core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxyethyl)-3(2H)-benzofuranone is unique due to its benzofuranone core structure, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

Biological Activity

5-(2-Hydroxyethyl)-3(2H)-benzofuranone is a compound belonging to the benzofuranone class, characterized by a fused benzene and furan ring structure. Its molecular formula is C₉H₈O₃, and it features both a hydroxyl group and an ethyl side chain, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Mechanisms of Biological Activity

Research indicates that compounds within the benzofuranone class exhibit various biological activities, including:

  • Antioxidant Activity : Many benzofuranones demonstrate significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : These compounds have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antitumor Potential : Some studies suggest that benzofuranones can inhibit tumor growth by interfering with angiogenesis and cell proliferation.

Research Findings

Numerous studies have explored the biological activity of this compound. Below are key findings:

  • Antioxidant Properties : A study demonstrated that derivatives of benzofuranones, including this compound, exhibited strong antioxidant activity in vitro. This was assessed using various assays measuring free radical scavenging ability and total antioxidant capacity .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of alkaline phosphatase (AP), with IC50 values indicating effective inhibition compared to standard inhibitors .
    Compound NameIC50 (μM)Mechanism of Action
    This compound1.055 ± 0.029Inhibition of alkaline phosphatase
    KH₂PO₄ (standard)2.80 ± 0.065Reference inhibitor
  • Antitumor Activity : In vivo studies have indicated that compounds similar to this compound can inhibit tumor growth through mechanisms involving apoptosis induction and suppression of cell migration .

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuranones:

  • Case Study on Tumor Angiogenesis : A study involving a methanolic extract containing benzofuranones demonstrated significant inhibition of angiogenesis in a breast carcinoma model. The results suggested that these compounds could serve as novel agents in cancer therapy by targeting angiogenic pathways .
  • Alkaline Phosphatase Inhibition : A series of synthetic derivatives were tested for their ability to inhibit alkaline phosphatase, revealing that certain substitutions on the benzofuranone structure significantly enhance inhibitory potency .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-(2-hydroxyethyl)-1-benzofuran-3-one

InChI

InChI=1S/C10H10O3/c11-4-3-7-1-2-10-8(5-7)9(12)6-13-10/h1-2,5,11H,3-4,6H2

InChI Key

XGFPFNZOPHINPN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)CCO

Origin of Product

United States

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